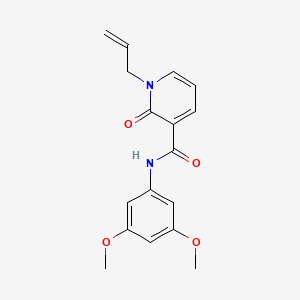

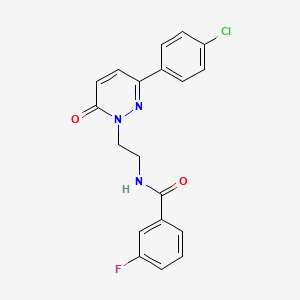

N-(2,6-difluorobenzyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,6-difluorobenzyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of azetidine-3-carboxamide derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Medicinal Chemistry Applications

Research has explored the metabolic fate and disposition of potent inhibitors related to the structure of N-(2,6-difluorobenzyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, particularly in the context of HIV treatment. Studies utilizing 19F-nuclear magnetic resonance (NMR) spectroscopy have supported the development of candidates like MK-0518, indicating the utility of fluorine-containing compounds in drug discovery and development processes (Monteagudo et al., 2007).

Synthetic Methodologies

Innovations in synthetic chemistry have enabled the development of new synthesis routes for related compounds, such as rufinamide—a compound utilized in antiepileptic medication. These methodologies employ solventless, metal-free catalysis, highlighting the compound's relevance in synthesizing pharmacologically active molecules (Bonacorso et al., 2015).

Drug Discovery and Development

The compound and its analogs serve as crucial intermediates in the discovery and development of new therapeutic agents. For example, the synthesis of azetidines and related structures via palladium-catalyzed intramolecular amination signifies the compound's potential as a building block in medicinal chemistry. These methods underscore the importance of unactivated C-H bonds in organic synthesis, offering pathways to novel drug candidates (He et al., 2012).

Antimicrobial Activity

Compounds derived from this compound have been synthesized and evaluated for antimicrobial activities. These compounds exhibit moderate to good activities against both gram-positive and gram-negative bacterial strains, as well as fungal strains, indicating the compound's potential in developing new antimicrobial agents (Jadhav et al., 2017).

Mechanism of Action

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology .

Mode of action

The specific mode of action of indole derivatives can vary depending on the specific compound and its targets. They generally work by interacting with their target receptors and causing changes in cell function .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways. For example, indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

Result of action

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O2/c21-16-5-3-6-17(22)15(16)9-24-19(26)12-10-25(11-12)20(27)14-8-23-18-7-2-1-4-13(14)18/h1-8,12,23H,9-11H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMFIIGHBLTKIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCC4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B2961355.png)

![2-Chloro-1-[2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2961356.png)

![2-(8-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2961357.png)

![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2961358.png)

![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961366.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2961367.png)